molecular formula C20H19F2N3O2 B5002789 5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide

5-{[benzyl(methyl)amino]methyl}-N-(2,3-difluorobenzyl)-3-isoxazolecarboxamide

Cat. No.: B5002789
M. Wt: 371.4 g/mol
InChI Key: RHDPMKFPCWDIQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the attachment of the benzyl and difluorobenzyl groups. This could potentially be achieved through methods such as nucleophilic substitution or coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the isoxazole ring and the aromatic groups. The electron delocalization in these rings would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzyl and difluorobenzyl groups might be susceptible to electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the isoxazole ring and the aromatic groups, as well as the specific arrangement of these groups, would influence properties like solubility, melting point, and reactivity .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact hazards associated with this compound .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in areas such as drug discovery .

Properties

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-N-[(2,3-difluorophenyl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-25(12-14-6-3-2-4-7-14)13-16-10-18(24-27-16)20(26)23-11-15-8-5-9-17(21)19(15)22/h2-10H,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDPMKFPCWDIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC(=NO2)C(=O)NCC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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